![molecular formula C12H18N4O2 B7059315 2-Propan-2-yl-5-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3,4-oxadiazole](/img/structure/B7059315.png)
2-Propan-2-yl-5-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propan-2-yl-5-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3,4-oxadiazole is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the 1,3,5-trimethylpyrazolyl group and the oxadiazole ring imparts distinct chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yl-5-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3,4-oxadiazole typically involves the following steps:
Formation of the Pyrazole Intermediate: The synthesis begins with the preparation of 1,3,5-trimethylpyrazole. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.
Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This is usually done by reacting the pyrazole intermediate with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Final Coupling Reaction: The final step is the coupling of the oxadiazole ring with the 2-propan-2-yl group. This can be achieved through a nucleophilic substitution reaction, where the oxadiazole derivative is reacted with an alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yl-5-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the pyrazole moiety, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of bases like K2CO3 or NaOH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or arylated compounds.
Scientific Research Applications
2-Propan-2-yl-5-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic effects in various disease models.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-Propan-2-yl-5-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3,4-oxadiazole exerts its effects is often related to its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole and 2-(4-methylphenyl)-5-phenyl-1,3,4-oxadiazole share the oxadiazole ring but differ in their substituents.
Pyrazole Derivatives: Compounds such as 1,3,5-trimethylpyrazole and 4-(1,3,5-trimethylpyrazol-4-yl)methanol have similar pyrazole moieties.
Uniqueness
The uniqueness of 2-Propan-2-yl-5-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3,4-oxadiazole lies in its combined structural features, which confer distinct chemical reactivity and potential applications. The presence of both the oxadiazole ring and the trimethylpyrazolyl group makes it a versatile compound for various scientific and industrial uses.
Properties
IUPAC Name |
2-propan-2-yl-5-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-7(2)12-14-13-10(18-12)6-17-11-8(3)15-16(5)9(11)4/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMHXYKYWIKGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OCC2=NN=C(O2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Methylcyclohexyl)oxymethyl]-5-[4-(tetrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B7059243.png)
![1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[(2-methylfuran-3-yl)methyl]ethanamine](/img/structure/B7059248.png)
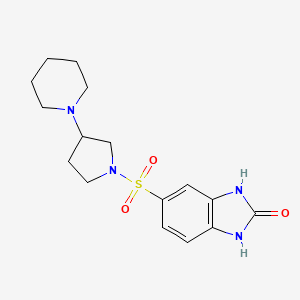
![N-[[5-(dimethylcarbamoyl)oxolan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7059257.png)
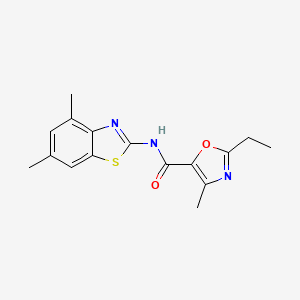
![2-[(1-methylpyrazol-4-yl)methyl]-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B7059277.png)
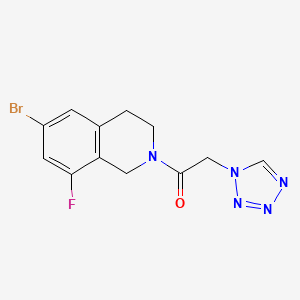
![Methyl 6-[methyl(pyridin-3-ylmethyl)amino]-4-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B7059291.png)
![4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide](/img/structure/B7059298.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(1-naphthalen-2-yloxyethyl)-1,3,4-oxadiazole](/img/structure/B7059304.png)
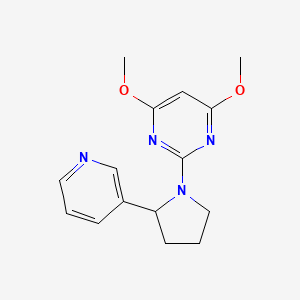
![[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7059328.png)
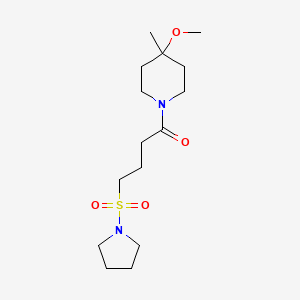
![N-[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B7059336.png)
